molecular formula C21H22N2O4S B2672643 N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide CAS No. 1207007-02-0

N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide

Cat. No.: B2672643
CAS No.: 1207007-02-0
M. Wt: 398.48
InChI Key: LGRXUXGBOTXTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide is a synthetic small molecule designed for research purposes. It features a furan-carboxamide core linked to a sulfamoyl group, a structural motif found in compounds with significant pharmacological potential. While specific data on this compound is limited, its structure is related to furan-substituted sulfonylamides, which are key intermediates in synthetic, analytical, and medicinal chemistry . The inclusion of both the furan and sulfonamide functional groups in a single molecule suggests potential for diverse biological activity. Sulfonamides incorporated into five-membered heterocyclic rings are a prominent class of compounds studied for their inhibitory properties against various enzymes . Notably, carbonic anhydrase inhibitors (CAIs) bearing such structures have shown therapeutic potential in areas including antiglaucoma, antiepileptic, and antitumor applications . Researchers may find value in investigating this compound as a candidate for similar biological evaluations. Furthermore, compounds with furan and sulfonamide motifs are of interest in the development of ligands for catalysis and the synthesis of more complex pharmaceutical species . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-4-16-10-8-9-13-18(16)22-21(24)19-14-20(15(2)27-19)28(25,26)23(3)17-11-6-5-7-12-17/h5-14H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRXUXGBOTXTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=C(O2)C)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide as an anticancer agent. The compound exhibits notable cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies demonstrated that this compound shows significant inhibition of cell proliferation in several cancer types, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values observed were comparable to those of established chemotherapeutic agents like doxorubicin and 5-fluorouracil .
  • Mechanism of Action :
    • Molecular docking studies suggest that this compound interacts with key proteins involved in cancer cell signaling pathways. This interaction may lead to the induction of apoptosis and inhibition of tumor growth .

Antimicrobial Properties

The compound's structural features also indicate potential antimicrobial activity. Preliminary assessments suggest that it may inhibit the growth of certain bacterial strains, although more extensive studies are needed to confirm these findings.

Drug Development

Given its promising biological activities, this compound is being explored for formulation into new drug candidates. Its unique chemical structure allows for modifications that could enhance efficacy and reduce side effects.

Activity Type Cell Line IC50 Value (µM) Reference
AnticancerMCF-73.0
AnticancerA5495.85
AntimicrobialE. coliTBDTBD

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several sulfonamide- and furan-based derivatives. Below is a comparative analysis of key analogs:

Compound Name Core Structure Substituents Reported Activities Key Differences
N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide Furan-2-carboxamide - 5-methyl
- 4-methyl(phenyl)sulfamoyl
- N-(2-ethylphenyl)
Not explicitly reported (hypothesized: antimicrobial/antiviral based on analogs) Unique combination of ethylphenyl and methyl(phenyl)sulfamoyl groups.
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide () Furan-2-carboxamide - 5-(2-chlorophenyl)
- N-(4-sulfamoylphenyl)
Antimicrobial (implied by sulfonamide-furan hybrids) Lacks methyl group on furan; sulfamoyl group is unmodified (no methyl substitution).
N-Phenyl-4-(trifluoromethyl)benzenesulfonamide () Benzenesulfonamide - 4-trifluoromethyl
- N-phenyl
Carbonic anhydrase inhibition (common for sulfonamides) Aryl sulfonamide without furan or carboxamide moieties.
N-[3-[2-benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide () Pyrazole-sulfonamide - Diarylpyrazole core
- Methanesulfonamide
Antiviral (docking score: −9.3 kcal/mol against monkeypox DNA polymerase) Heterocyclic pyrazole core instead of furan; lacks carboxamide linkage.
2-(4-Fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () Furopyridine-carboxamide - Fused furopyridine
- 4-fluorophenyl
- Trifluoroethylamino
Anticancer (implied by furopyridine scaffolds) Fused ring system; trifluoroethyl substitution enhances metabolic stability.

Key Observations

This modification may also influence target binding, as seen in sulfonamide inhibitors (). The 2-ethylphenyl carboxamide substituent could improve metabolic stability relative to smaller alkyl or aryl groups, as ethyl groups reduce oxidative degradation .

Antiviral Potential: While the target compound lacks direct antiviral data, analogs like N-[3-[2-benzoyl...]phenyl]methanesulfonamide () demonstrate strong binding to viral polymerases (−9.3 kcal/mol docking scores). The furan-carboxamide core may similarly engage viral targets through hydrogen bonding and π-π interactions.

Synthetic Accessibility :

  • The compound’s synthesis likely parallels methods for furan-sulfonamides (), involving chlorosulfonation of furan derivatives followed by amidation. However, the ethylphenyl group may require tailored coupling reagents (e.g., HATU or EDCI, as in ).

Biological Activity

N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article compiles various research findings regarding its biological activity, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Research has indicated that the compound exhibits significant biological activities through various mechanisms:

  • Enzyme Inhibition : Studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as a tyrosinase inhibitor, which is crucial in melanin synthesis and pigmentation disorders .
  • Antimicrobial Activity : The sulfamoyl group is known to contribute to antimicrobial properties, similar to other sulfonamide derivatives. This compound's structure suggests it may inhibit bacterial growth by interfering with folic acid synthesis .

Efficacy in Biological Assays

The biological efficacy of this compound has been evaluated through various assays:

Biological Activity Assay Type IC50/EC50 Value Reference
Tyrosinase InhibitionEnzyme Inhibition Assay0.0433 µM
Antimicrobial ActivityDisk Diffusion MethodSensitive to E. coli
CytotoxicityMTT AssayIC50 > 100 µM

Case Studies and Research Findings

  • Tyrosinase Inhibition Study : A study conducted on derivatives of furan compounds demonstrated that this compound exhibited potent inhibition of tyrosinase activity with an IC50 value significantly lower than standard inhibitors like kojic acid .
  • Antimicrobial Properties : In vitro studies showed that this compound had notable antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of folic acid synthesis pathways, akin to traditional sulfonamides .
  • Cytotoxicity Evaluation : A cytotoxicity evaluation using MTT assays indicated that while the compound showed some cytotoxic effects on cancer cell lines, it was less effective than expected at higher concentrations (>100 µM), suggesting a need for further optimization to enhance its anticancer potential .

Q & A

Q. What are the recommended synthetic routes for N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide?

  • Methodological Answer : The synthesis typically involves:
  • Furan ring formation : Cyclization of precursor compounds (e.g., via Claisen or Paal-Knorr reactions).
  • Functionalization : Sequential introduction of substituents:
  • 2-ethylphenyl group : Achieved via nucleophilic aromatic substitution or Suzuki coupling.
  • Methyl(phenyl)sulfamoyl group : Reacting with phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :
  • Structural confirmation :
  • NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
  • Mass spectrometry (ESI/HRMS) for molecular weight validation.
  • Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection .

Q. What in vitro models are used to assess its biological activity?

  • Methodological Answer :
  • Anticancer screening :
  • Cell lines : MCF-7 (breast), HCT-116 (colon) with IC₅₀ determination via MTT assays.
  • Mechanistic assays : Caspase-3/7 activation for apoptosis; flow cytometry for cell cycle arrest (e.g., S-phase arrest) .
  • Antimicrobial testing :
  • Microdilution assays against E. coli and S. aureus to determine MIC (minimum inhibitory concentration) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :
  • Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times.
  • Validate mechanisms : Combine orthogonal assays (e.g., Western blotting for Bax/Bcl-2 ratios alongside apoptosis assays) to confirm dose-response consistency .
  • Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation artifacts .

Q. What strategies optimize pharmacokinetics for in vivo studies?

  • Methodological Answer :
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes).
  • Metabolic stability : Conduct microsomal assays (human/rodent liver microsomes) to identify metabolic hotspots (e.g., sulfamoyl hydrolysis). Modify susceptible groups (e.g., fluorination) .
  • Dosage optimization : Start with 1–5 mg/kg (low toxicity range) and monitor hepatotoxicity via ALT/AST levels .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core modifications :
Modification Biological Impact Example
2-ethylphenyl → chlorophenyl Enhanced anticancer activity (IC₅₀ ~0.8 µM in MCF-7) but increased hepatotoxicity
Methylsulfamoyl → trifluoromethyl Improved metabolic stability but reduced solubility .
  • Assay prioritization : Test analogs in parallel against primary targets (e.g., MAPK/ERK pathway) and off-targets (e.g., CYP450 enzymes) .

Q. What analytical approaches address conflicting data in mechanism-of-action studies?

  • Methodological Answer :
  • Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify genes critical for compound sensitivity.
  • Molecular docking : Compare binding affinities to proposed targets (e.g., GPCRs, kinases) using AutoDock Vina; validate with SPR (surface plasmon resonance) .
  • Pathway analysis : RNA-seq to profile differentially expressed genes post-treatment (e.g., apoptosis vs. proliferation pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.